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molecular formula C8H6N2O B1297893 1,6-Naphthyridin-2(1H)-One CAS No. 23616-29-7

1,6-Naphthyridin-2(1H)-One

Cat. No. B1297893
M. Wt: 146.15 g/mol
InChI Key: ZQKMVHXJWJNEQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07834049B2

Procedure details

1,6-Naphthyridine-2-one (1.0 g, J. Org. Chem. 4744 (1990)) was dissolved in phosphorous oxychloride (19 ml), followed by heating under reflux at 120° C. for 2 hours. After cooling, the solvent was evaporated, and the residue was basified with water and potassium carbonate. Then, the mixture was extracted with ethyl acetate, and the extract was washed with brine and dried over anhydrous magnesium sulfate. The solvent was evaporated, to give the title compound (0.658 g, 58.45%) as orange crystals.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
19 mL
Type
reactant
Reaction Step One
Yield
58.45%

Identifiers

REACTION_CXSMILES
[NH:1]1[C:10]2[C:5](=[CH:6][N:7]=[CH:8][CH:9]=2)[CH:4]=[CH:3][C:2]1=O.P(Cl)(Cl)([Cl:14])=O>>[Cl:14][C:2]1[CH:3]=[CH:4][C:5]2[C:10](=[CH:9][CH:8]=[N:7][CH:6]=2)[N:1]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
N1C(C=CC2=CN=CC=C12)=O
Name
Quantity
19 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
by heating
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
EXTRACTION
Type
EXTRACTION
Details
Then, the mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
the extract was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC2=CC=NC=C2C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.658 g
YIELD: PERCENTYIELD 58.45%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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